molecular formula C11H10N2O4S2 B215159 6-(Phenylsulfonyl)pyridine-3-sulfonamide

6-(Phenylsulfonyl)pyridine-3-sulfonamide

Cat. No. B215159
M. Wt: 298.3 g/mol
InChI Key: KHCMJVYVNAVKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Phenylsulfonyl)pyridine-3-sulfonamide, also known as PSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSP is a heterocyclic compound that contains a pyridine ring, a sulfonyl group, and a sulfonamide group. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is related to its ability to bind to specific targets, such as enzymes and proteins. This compound binds to the active site of carbonic anhydrase IX and inhibits its activity by blocking the binding of its substrate, carbon dioxide. This compound also binds to the active site of cyclooxygenase-2 and inhibits its activity by blocking the binding of its substrate, arachidonic acid. The binding of this compound to these targets is mainly driven by hydrophobic interactions and hydrogen bonding.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target it binds to. Inhibition of carbonic anhydrase IX by this compound leads to a decrease in the intracellular pH of cancer cells, which can result in cell death. Inhibition of cyclooxygenase-2 by this compound leads to a decrease in the production of inflammatory mediators, which can result in a reduction in inflammation. This compound has also been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is its high potency and selectivity towards its targets. This makes it a useful tool for studying the structure and function of proteins and enzymes. Another advantage of this compound is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments. Another limitation of this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 6-(Phenylsulfonyl)pyridine-3-sulfonamide. One direction is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another direction is the optimization of the reaction conditions for the synthesis of this compound derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential applications of this compound in other fields, such as catalysis and energy storage. Finally, the development of this compound-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases is also a promising future direction.

Synthesis Methods

6-(Phenylsulfonyl)pyridine-3-sulfonamide has been synthesized using various methods, including the reaction of 3-sulfonylpyridine with phenylsulfonyl chloride in the presence of a base, and the reaction of 3-chloropyridine with phenylsulfonylamine followed by oxidation with m-chloroperbenzoic acid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

6-(Phenylsulfonyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This compound has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In biochemistry, this compound has been used as a probe to study the structure and function of proteins, such as carbonic anhydrase and cytochrome P450. In materials science, this compound has been investigated as a potential building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

Molecular Formula

C11H10N2O4S2

Molecular Weight

298.3 g/mol

IUPAC Name

6-(benzenesulfonyl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H10N2O4S2/c12-19(16,17)10-6-7-11(13-8-10)18(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,16,17)

InChI Key

KHCMJVYVNAVKCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N

solubility

44.7 [ug/mL]

Origin of Product

United States

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